![molecular formula C11H12N2OS B2634966 N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide CAS No. 1252542-43-0](/img/structure/B2634966.png)
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, also known as CT-3, is a synthetic cannabinoid. It was first synthesized in the 1970s by scientists at Pfizer. CT-3 is a potent agonist of the cannabinoid receptor CB1 and has been found to have potential therapeutic applications.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological effects, including analgesia, appetite stimulation, and sedation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, as it can reduce pain sensitivity in animal models. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been found to lower intraocular pressure, making it a potential treatment for glaucoma. Additionally, N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide in lab experiments is its potency as a CB1 agonist. This allows for the study of the effects of CB1 activation on a variety of physiological processes. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide is its potential toxicity. Studies have shown that high doses of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide can lead to liver toxicity in animal models.
Future Directions
There are several potential future directions for the study of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide. One area of research could be the development of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide analogs with improved therapeutic properties and reduced toxicity. Additionally, further research could be conducted on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, including its use in the treatment of chronic pain and glaucoma. Finally, the effects of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide on other physiological processes could be studied, including its potential effects on appetite regulation and cognition.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanomethylcyclopropane in the presence of a base. The reaction results in the formation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide as a white crystalline solid.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have analgesic properties and has been investigated for the treatment of chronic pain. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been studied for its potential use in the treatment of glaucoma, as it has been found to lower intraocular pressure.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-2-5-10(15-8)11(14)13(7-6-12)9-3-4-9/h2,5,9H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQSHXZAINMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide |
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